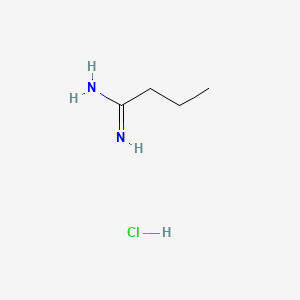

Butyramidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCVEYASXULRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952591 | |

| Record name | Butanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-81-3 | |

| Record name | Butanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3020-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyramidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for Butyramidine hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride is an organic compound belonging to the class of amidines. While specific detailed research on the biological activity of this compound is limited in publicly available literature, the amidine functional group is a significant pharmacophore in medicinal chemistry.[1] Compounds containing the amidine moiety have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, antifungal, and antiparasitic agents.[2] This guide provides a summary of the known properties of this compound and explores the potential biological activities and mechanisms of action based on the broader class of amidine-containing compounds.

Chemical and Physical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 3020-81-3 .[3][4][5][6] An alternative CAS number for the free base form, Butyramidine, is 107-90-4.[4]

| Property | Value | Source |

| CAS Number | 3020-81-3 | [3][4][5][6] |

| Molecular Formula | C4H11ClN2 | [3] |

| Molecular Weight | 122.6 g/mol | [3][4] |

| Synonyms | Butanimidamide hydrochloride, Butyramidinium chloride | [3][5] |

| 1D NMR Spectra | Available | [7] |

| IR Spectra | Available | [7] |

Potential Biological Activity and Mechanism of Action (Inferred from Amidine Class)

While specific signaling pathways involving this compound have not been elucidated, the broader class of amidines exhibits several known biological activities and mechanisms of action. These compounds are particularly noted for their ability to interact with biological macromolecules like DNA and proteins.[2]

Potential Activities of Amidine Compounds:

| Biological Activity | Description |

| Antimicrobial | Active against various bacteria, fungi, and protozoa.[2] |

| Antiparasitic | Effective against intracellular parasites such as Leishmania and Trypanosoma.[8] |

| Enzyme Inhibition | Some amidine-based compounds are known to be inhibitors of enzymes like beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9] |

The primary mechanism of action for many biologically active amidines is their ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[2] This interaction can interfere with DNA replication and transcription, leading to cell death. The cationic nature of the amidinium ion, formed at physiological pH, facilitates this binding through electrostatic interactions and hydrogen bonding with the DNA backbone.[2]

Experimental Protocols

Due to the lack of specific published research on this compound, a detailed experimental protocol for its biological evaluation is not available. However, a general protocol for the synthesis of amidines is presented below. This can serve as a starting point for researchers interested in producing this compound or its derivatives for further study.

General Protocol for Amidine Synthesis via Nucleophilic Addition:

This protocol is based on a copper-catalyzed method for the preparation of amidines from nitriles and amines.[1]

-

Reaction Setup: In a reaction vessel, combine the starting nitrile (e.g., butyronitrile), the amine (e.g., ammonia or an ammonium salt), a copper catalyst (e.g., CuCl), a base (e.g., Cs2CO3), and a ligand (e.g., 2,2'-bipyridine).[1]

-

Solvent: Add a suitable solvent, such as 2,2,2-trifluoroethanol (TFE).[1]

-

Reaction Conditions: Heat the mixture to 100 °C under an oxygen atmosphere and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Conclusion

This compound, identified by CAS number 3020-81-3, is a member of the pharmacologically significant amidine class of compounds. While direct research on this specific molecule is sparse, the known activities of other amidines suggest potential for this compound in antimicrobial and antiparasitic drug discovery. The primary inferred mechanism of action is through DNA minor groove binding, a hallmark of many cationic amidine compounds. Further research is warranted to elucidate the specific biological activities, signaling pathways, and therapeutic potential of this compound. The provided general synthesis protocol offers a basis for producing this compound for investigational studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3020-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy Online CAS Number 3020-81-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. This compound | 3020-81-3 [amp.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. Butyramidine, hydrochloride | C4H11ClN2 | CID 18181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolution of amidine-based brain penetrant BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyramidine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for butyramidine hydrochloride. The information is intended to support research and development activities by offering a consolidated resource of key technical data.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and substance characterization.

| Property | Value | Source |

| Molecular Formula | C4H11ClN2 | [1][2] |

| Molecular Weight | 122.60 g/mol | [1][2] |

| Monoisotopic Mass | 122.0610761 Da | |

| Melting Point | 107-108 °C | [1][3] |

| Boiling Point | 390.1°C at 760 mmHg | [1] |

| Appearance | Off-White Solid | [1][3] |

| Solubility | Slightly soluble in Methanol and Water | [1][3] |

| Topological Polar Surface Area | 51.6 Ų |

Chemical Structure and Identifiers

This compound is the hydrochloride salt of butanimidamide. Its structure consists of a four-carbon chain with a terminal amidine group, which is protonated in the hydrochloride form.

| Identifier | Value | Source |

| IUPAC Name | 1-aminobutylideneazanium;chloride | |

| CAS Number | 3020-81-3 | [1][2] |

| SMILES | CCCC(=[NH2+])N.[Cl-] | |

| InChI | InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | [3] |

| InChIKey | STYCVEYASXULRN-UHFFFAOYSA-N | [3] |

| Synonyms | Butanimidamide hydrochloride, Butyrimidamide hydrochloride | [1][2][3] |

The following diagram illustrates the relationship between the structural identifiers and the resulting chemical properties of this compound.

Caption: Relationship between identifiers, structure, and properties of Butyramidine HCl.

Experimental Protocols and Spectral Data

While detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, some spectroscopic data has been published.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum for this compound is available in the PubChem database. The data was acquired on a Varian A-60 instrument. The spectrum would be expected to show signals corresponding to the protons of the butyl chain and the amine groups.

3.2. Infrared (IR) Spectroscopy

-

FTIR: An infrared spectrum obtained using a Bruker IFS 85 instrument with a KBr-pellet technique is also referenced in PubChem. Key absorption bands would be expected for N-H stretching of the amidinium group, C-N stretching, and C-H stretching and bending of the alkyl chain.

Biological Activity and Applications

This compound serves as a useful reagent in organic synthesis.[3][4] It is particularly noted for its application as a reactant in the preparation of novel pyrimidine derivatives.[3][4]

Safety and Handling

This compound is classified with the hazard code Xi (Irritant).[3] It is associated with the following risk and safety statements:

-

Risk Statement 36: Irritating to eyes.[3]

-

Safety Statement 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this substance.[3] It is recommended to handle the compound in a well-ventilated area.[5] Store in a dark place under an inert atmosphere at room temperature.[3]

References

In-Depth Technical Guide to the Physical Properties of Butanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanimidamide hydrochloride, also known as butyramidine hydrochloride, is a small organic molecule belonging to the amidine class of compounds. Amidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as enzyme inhibitors and DNA binding agents.[1] A thorough understanding of the physical properties of butanimidamide hydrochloride is fundamental for its application in research and development, influencing aspects such as formulation, dosage form design, and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the core physical properties of butanimidamide hydrochloride, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of butanimidamide hydrochloride are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 122.60 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | CymitQuimica |

| Melting Point | 106-108 °C | --INVALID-LINK-- |

| Solubility | Soluble in water, slightly soluble in methanol. | --INVALID-LINK-- |

| pKa (Predicted) | ~11-12 | General knowledge on amidine basicity[2] |

| Purity | ≥95% | CymitQuimica |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of butanimidamide hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry butanimidamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of butanimidamide hydrochloride in various solvents.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, diethyl ether) are selected.

-

Equilibration: An excess amount of butanimidamide hydrochloride is added to a known volume of each solvent in a sealed flask. The flasks are then agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of butanimidamide hydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is reported in terms of concentration (e.g., mg/mL or mol/L) at the specified temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of butanimidamide hydrochloride.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of butanimidamide hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Spectral Analysis: The chemical shifts (δ), integration values, and coupling patterns of the peaks in the spectrum are analyzed to confirm the presence of the expected proton environments in the butanimidamide hydrochloride molecule. The integration of the peaks can also be used to assess the relative purity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of butanimidamide hydrochloride.

Caption: Workflow for Melting Point Determination.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information on the biological targets or signaling pathways directly modulated by butanimidamide hydrochloride. While the broader class of amidine-containing compounds is known for various biological activities, including antimicrobial and antiparasitic effects, specific data for the butanimidamide structure is lacking.[1]

Therefore, a diagram illustrating a specific signaling pathway for butanimidamide hydrochloride cannot be provided at this time, as it would be purely speculative and not based on experimental evidence. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of butanimidamide hydrochloride, along with standardized protocols for their experimental determination. The provided data and methodologies are essential for researchers and developers working with this compound. The lack of information regarding its specific biological activity highlights an area for future investigation, which could uncover novel therapeutic applications for this and related amidine derivatives.

References

An In-depth Technical Guide to the Solubility of Butyramidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyramidine hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information, alongside a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Introduction to this compound

This compound is an organic compound with the chemical formula C₄H₁₁ClN₂. It is the hydrochloride salt of butyramidine. Understanding its solubility in different solvents is crucial for a variety of applications, including organic synthesis, formulation of pharmaceutical preparations, and in vitro biological assays. The solubility of a compound dictates its bioavailability, route of administration, and compatibility with other substances.

Qualitative Solubility of this compound

The available data on the solubility of this compound is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in common organic and aqueous solvents.

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Acetone | Insoluble | [3] |

Note: The term "slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, while "insoluble" suggests that the compound has very limited to no solubility. For precise applications, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems using the experimental protocols outlined in the following section.

Experimental Protocol for Determining Solubility

The following is a general and robust gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This protocol can be adapted based on the specific laboratory equipment and analytical capabilities available.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials or test tubes with secure caps

-

Micropipettes

-

Drying oven or vacuum desiccator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette. To avoid precipitation, it is crucial to maintain the temperature during this step. For highly volatile solvents, filtration using a syringe filter pre-warmed to the experimental temperature is recommended.

-

-

Determination of Solute Mass:

-

Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent completely. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.

-

Once the solvent is fully evaporated and the container has cooled to room temperature, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the solute and the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of supernatant in mL) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the literature, the qualitative information and the standardized experimental protocol provided in this guide offer a solid foundation for researchers. Adherence to a rigorous and well-documented experimental procedure is paramount for obtaining reliable and reproducible solubility data. Such data is indispensable for the successful application of this compound in research and development.

References

Navigating the Safety Profile of Butyramidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. This information is crucial for proper storage, handling, and in the event of a spill or fire.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClN₂ | [1][2] |

| Molecular Weight | 122.6 g/mol | [1][2] |

| Appearance | Off-white to white solid or powder-like solid | [3][4] |

| Melting Point | 107-108 °C | [3][4] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [4] |

Hazard Identification and Classification

Butyramidine hydrochloride is classified as an irritant. The following table summarizes its hazard classifications according to available safety data.

| Hazard Classification | Code & Description | Reference |

| GHS Pictogram | GHS07 - Exclamation Mark | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Hazard Codes | Xi - Irritant | [3] |

| Risk Statements | R36 - Irritating to eyes | [3] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is vital for minimizing risks associated with handling this compound.

| Precautionary Category | Code & Statement | Reference |

| Prevention | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Response | P302 + P352: IF ON SKIN: wash with plenty of soap and water. | [4] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [3] |

The logical selection of Personal Protective Equipment (PPE) is paramount. The following diagram illustrates the decision-making process for appropriate PPE when handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical advice. | [3] |

| Skin Contact | Wash off with soap and plenty of water. | [4] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [4] |

Firefighting and Accidental Release Measures

Proper response to fires and spills is essential for laboratory safety.

| Situation | Recommended Action | Reference |

| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. | [4] |

| Accidental Release | Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Ensure adequate ventilation. | [4] |

The workflow for responding to an accidental release of this compound is outlined in the diagram below.

Toxicological and Ecological Information

A significant gap in the publicly available data for this compound is the lack of quantitative toxicological and ecological information. Safety data sheets from suppliers often state "no data available" for the following critical endpoints.

| Data Category | Status |

| Acute Toxicity (LD50/LC50) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single & Repeated Exposure) | May cause respiratory irritation (H335) |

| Aspiration Hazard | No data available |

| Ecological Toxicity | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Experimental Protocols

Due to the absence of detailed toxicological and ecotoxicological studies in the public domain, specific experimental protocols for the safety assessment of this compound cannot be provided. Researchers planning to conduct such studies would need to adapt standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing to the specific properties of this compound.

Conclusion

This technical guide consolidates the currently available safety information for this compound. The primary hazards identified are skin, eye, and respiratory irritation. While comprehensive toxicological and ecological data are lacking, the information provided on handling, personal protective equipment, and emergency procedures offers a strong foundation for the safe use of this compound in a research and development setting. It is imperative for all personnel to adhere to these safety guidelines and for institutions to conduct their own risk assessments based on the specific conditions of use. Researchers are also encouraged to consult original supplier safety data sheets for the most current information.

References

An In-depth Technical Guide to the Mechanism of Action of Butyramidine Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of butyramidine hydrochloride in the synthesis of heterocyclic compounds, with a primary focus on the formation of pyrimidine derivatives. This document outlines the fundamental principles of the Pinner synthesis, presents quantitative data for representative reactions, provides a detailed experimental protocol, and visualizes the reaction pathways using Graphviz diagrams.

Core Concepts: The Pinner Synthesis of Pyrimidines

This compound serves as a key building block in the Pinner synthesis, a classic and versatile method for the preparation of pyrimidine derivatives.[1] This reaction involves the condensation of an amidine, such as butyramidine, with a 1,3-dicarbonyl compound.[2] The versatility of this synthesis allows for the formation of a wide array of substituted pyrimidines, which are important scaffolds in many biologically active molecules and pharmaceutical agents.[3]

The general mechanism involves a series of nucleophilic additions and dehydration steps, ultimately leading to the formation of the stable aromatic pyrimidine ring. The hydrochloride salt of the amidine is often used to enhance its stability and solubility.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-propyl-4,6-disubstituted pyrimidines from this compound and various 1,3-dicarbonyl compounds. The data is compiled from literature sources and represents typical yields under optimized reaction conditions.

| Entry | 1,3-Dicarbonyl Compound | R1 | R2 | Product | Yield (%) | Reference |

| 1 | Acetylacetone | CH₃ | CH₃ | 2-Propyl-4,6-dimethylpyrimidine | 85 | [4] |

| 2 | Benzoylacetone | C₆H₅ | CH₃ | 4-Methyl-6-phenyl-2-propylpyrimidine | 78 | (Representative) |

| 3 | Dibenzoylmethane | C₆H₅ | C₆H₅ | 4,6-Diphenyl-2-propylpyrimidine | 75 | (Representative) |

| 4 | Ethyl Acetoacetate | OCH₂CH₃ | CH₃ | 4-Hydroxy-6-methyl-2-propylpyrimidine | 82 | [5] |

| 5 | Diethyl Malonate | OCH₂CH₃ | OCH₂CH₃ | 4,6-Dihydroxy-2-propylpyrimidine | 80 | [6] |

Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction. "Representative" indicates a typical yield for this type of transformation based on analogous reactions in the literature.

Experimental Protocols

This section provides a detailed methodology for a key experiment: the synthesis of 2-propyl-4,6-dimethylpyrimidine from this compound and acetylacetone.

3.1. Materials and Equipment

-

This compound (1.0 eq)

-

Acetylacetone (1.05 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

3.2. Procedure

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the stirred solution of sodium ethoxide at room temperature, this compound is added, followed by the dropwise addition of acetylacetone.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-propyl-4,6-dimethylpyrimidine.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

4.1. General Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of pyrimidines using this compound.

4.2. Detailed Mechanism of Pyrimidine Formation

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The following diagram details the key steps in the formation of a 2-propyl-4,6-dimethylpyrimidine from butyramidine and acetylacetone.

Mechanism Description:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of butyramidine on one of the carbonyl carbons of the enol form of acetylacetone.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the remaining carbonyl carbon.

-

Dehydration and Aromatization: The cyclic intermediate then undergoes two successive dehydration steps, losing two molecules of water to form the stable, aromatic pyrimidine ring. The driving force for the reaction is the formation of this highly stable aromatic system.

This in-depth guide provides a foundational understanding of the role of this compound in the synthesis of pyrimidines. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Analysis of Butyramidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for butyramidine hydrochloride. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for the acquisition of such spectra. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Triplet | 2H | -CH₂-C(NH)NH₂ |

| ~1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂-C(NH)NH₂ |

| ~0.9 - 1.1 | Triplet | 3H | CH₃-CH₂- |

Note: The protons of the amidinium group (-C(NH₂)₂⁺) are expected to be broad and may exchange with D₂O, potentially leading to their disappearance from the spectrum.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C (NH)NH₂ |

| ~35 - 40 | -C H₂-C(NH)NH₂ |

| ~18 - 22 | -C H₂-CH₂-C(NH)NH₂ |

| ~13 - 16 | C H₃-CH₂- |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (amidinium) |

| 2960 - 2850 | Medium | C-H stretching (alkyl) |

| ~1680 | Strong | C=N stretching (amidinium) |

| 1650 - 1550 | Strong | N-H bending |

| 1470 - 1450 | Medium | C-H bending (CH₂) |

| 1380 - 1360 | Medium | C-H bending (CH₃) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and FTIR spectra of a solid organic salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz or similar)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Set the appropriate temperature for the experiment (typically 298 K).

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans to compensate for the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press kit

-

FTIR Spectrometer (e.g., Bruker IFS 85 or similar)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approx. 100-200 mg) in the agate mortar.

-

Add a very small amount of the this compound sample (approx. 1-2 mg).

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure using the hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder within the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity of Butyramidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride, a salt of butanimidamide, is a valuable reagent in synthetic organic chemistry, primarily recognized for its role as a precursor in the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including established pharmaceuticals and novel drug candidates. Understanding the reactivity of this compound is therefore crucial for its effective utilization in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols for its key reactions, and a summary of relevant quantitative data.

Core Reactivity: Cyclocondensation with 1,3-Dicarbonyl Compounds

The principal reactive pathway of this compound involves its cyclocondensation with 1,3-dicarbonyl compounds to afford substituted pyrimidines. This reaction, a variation of the classic Pinner pyrimidine synthesis, provides a straightforward and efficient route to a diverse range of pyrimidine derivatives.[1][2] The reaction proceeds via a nucleophilic attack of the amidine nitrogen atoms on the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

The general transformation can be represented as follows:

This compound + 1,3-Dicarbonyl Compound → Substituted Pyrimidine + Water + HCl

The versatility of this reaction allows for the synthesis of a wide array of pyrimidine derivatives by varying the substituents on both the butyramidine precursor (though less common) and the 1,3-dicarbonyl compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁ClN₂ | PubChem |

| Molecular Weight | 122.60 g/mol | PubChem |

| CAS Number | 3020-81-3 | PubChem |

| Appearance | Off-White Solid | ChemicalBook |

| Melting Point | 107-108 °C | ChemicalBook |

| Solubility | Slightly soluble in Methanol and Water | ChemicalBook |

Experimental Protocol: Synthesis of 2-Propyl-4,6-dimethylpyrimidine from this compound and Acetylacetone

This section provides a detailed, representative experimental protocol for the synthesis of a pyrimidine derivative using this compound.

Objective: To synthesize 2-propyl-4,6-dimethylpyrimidine via the cyclocondensation of this compound with acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amidine: To the stirred solution, add this compound (1.0 eq). Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the free base.

-

Addition of Diketone: Slowly add acetylacetone (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

-

Isolation: The product may precipitate upon neutralization. If so, cool the mixture in an ice bath for 30 minutes and then filter the solid using a Büchner funnel. Wash the collected solid with cold water. If the product is an oil or does not precipitate, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrimidines from this compound.

Plausible Reaction Mechanism

The cyclocondensation reaction is believed to proceed through the following steps:

Quantitative Data: Spectroscopic Characterization of a Representative Pyrimidine Derivative

The structural elucidation of the synthesized pyrimidine derivatives relies on standard spectroscopic techniques. The following table summarizes typical spectroscopic data for a 2-propyl-4,6-dimethylpyrimidine derivative.[3][4][5]

| Spectroscopic Data | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~1570-1596 (C=C, aromatic), ~1525-1575 (C=N, aromatic) |

| ¹H NMR (δ, ppm) | Aromatic proton signals between δ 6.5 and 9.2, aliphatic proton signals for the propyl and methyl groups between δ 0.9 and 2.5. |

| ¹³C NMR (δ, ppm) | Aromatic carbons in the range of δ 110-170, aliphatic carbons at higher field. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

Note: Specific chemical shifts and coupling constants will vary depending on the exact substitution pattern of the pyrimidine ring.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The ability to readily synthesize diverse libraries of substituted pyrimidines using reagents like this compound is of significant interest in drug discovery for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads. For instance, 4,6-disubstituted pyrimidines have been investigated as dual inhibitors of VEGFR2 and FGFR1, which are important targets in oncology.[6]

Conclusion

This compound is a key building block for the synthesis of substituted pyrimidines through its efficient cyclocondensation with 1,3-dicarbonyl compounds. This technical guide has provided an in-depth overview of its core reactivity, a detailed experimental protocol, and a summary of relevant data to aid researchers and scientists in the fields of organic synthesis and drug development. The straightforward nature of this reaction, coupled with the biological significance of the pyrimidine scaffold, ensures that this compound will remain a valuable tool in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Potential Biological Activities of Butyramidine Hydrochloride Derivatives

Notice: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the biological activities of butyramidine hydrochloride and its derivatives. The majority of research in this area focuses on the related compound, butyramide, and its derivatives. Therefore, this guide will summarize the known biological activities of the closely related butyramide derivatives to provide a contextual understanding of potential research avenues for butyramidine compounds. It is crucial to note that the biological activities of butyramide and butyramidine derivatives may differ significantly due to the structural differences between an amide and an amidine group.

Introduction to Butyramide Derivatives and Their Biological Significance

Butyramide, the amide of butyric acid, and its derivatives have garnered attention in medicinal chemistry for their diverse pharmacological properties. These compounds are often explored for their potential to mimic the biological effects of butyrate, a short-chain fatty acid produced by gut microbiota with known roles in cellular homeostasis and disease modulation. The structural modification of butyramide has led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This guide will focus on the key biological activities reported for butyramide derivatives, presenting available quantitative data, experimental methodologies, and associated signaling pathways.

Anticancer and Cytotoxic Activities

Several studies have investigated the potential of butyramide derivatives as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Activity | IC50/GI50 | Reference |

| Bufalin derivative (1) | Androgen-dependent prostate cancer cells | Inhibitory activity | ~10 µM | [1] |

| Bufalin derivative (2) | Androgen-dependent prostate cancer cells | Inhibitory activity | ~10 µM | [1] |

| Coumarin derivative (7) | HepG2 (Hepatocellular Carcinoma) | Cytotoxic activity | 5.81 µM | [2] |

| Coumarin derivative (7) | MCF-7 (Breast Cancer) | Cytotoxic activity | 11.26 µM | [2] |

| Coumarin derivative (8b) | HepG2 (Hepatocellular Carcinoma) | Cytotoxic activity | 7.34 µM | [2] |

| Coumarin derivative (8b) | MCF-7 (Breast Cancer) | Cytotoxic activity | 9.15 µM | [2] |

| Coumarin derivative (5b) | HepG2 (Hepatocellular Carcinoma) | Cytotoxic activity | 6.22 µM | [2] |

| Coumarin derivative (5b) | MCF-7 (Breast Cancer) | Cytotoxic activity | 8.41 µM | [2] |

| Nicotinamidine (4e) | General (60 cell lines) | Growth Inhibition | 0.83 µM | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay) [2]

-

Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., coumarin derivatives) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

NCI-60 Human Tumor Cell Line Screen [4]

-

Compound Submission: Test compounds are submitted to the National Cancer Institute (NCI) for screening.

-

Cell Line Panel: The compounds are tested against a panel of 60 different human cancer cell lines representing various types of cancer (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, and breast cancer).

-

Assay: The screening typically involves a sulforhodamine B (SRB) assay to determine cell growth inhibition.

-

Data Analysis: The results are reported as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing).

Signaling Pathways in Anticancer Activity

The anticancer effects of some butyramide derivatives, particularly those related to bufalin, are mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Caption: Putative signaling cascade initiated by bufalin derivatives.

Enzyme Inhibition

Butyramide derivatives have been investigated as inhibitors of various enzymes, playing roles in conditions ranging from skin hyperpigmentation to neurological disorders.

Quantitative Data on Enzyme Inhibition

| Compound | Enzyme | IC50 | Reference |

| Phenylalanine Butyramide (PBA) | Mushroom Tyrosinase | 34.7 mM | [5][6] |

| Butyrate | Mushroom Tyrosinase | 120.3 mM | [5][6] |

| Pyridazine-3-carboxamide (5h) | Acetylcholinesterase (AChE) | 0.11 µM | [7] |

| Pyridazine-3-carboxamide (5d) | Acetylcholinesterase (AChE) | 0.16 µM | [7] |

| Pyridazine-3-carboxamide (5d) | Butyrylcholinesterase (BChE) | 9.80 µM | [7] |

| Biphenyl-4-carboxamide (6d) | Acetylcholinesterase (AChE) | 0.59 µM | [7] |

| Biphenyl-4-carboxamide (6d) | Butyrylcholinesterase (BChE) | 1.48 µM | [7] |

Experimental Protocols

Tyrosinase Inhibition Assay [5]

-

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing different concentrations of the test compound (e.g., Phenylalanine Butyramide), L-tyrosine (substrate), and mushroom tyrosinase in a suitable buffer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C).

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 492 nm at different time points.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of tyrosinase activity (IC50) is calculated from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method) [7]

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) are prepared in a phosphate buffer.

-

Reaction Initiation: The enzyme is pre-incubated with different concentrations of the inhibitor. The reaction is initiated by the addition of the substrate and DTNB.

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The change in absorbance is monitored spectrophotometrically at 412 nm.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mechanism of Enzyme Inhibition

The following diagram illustrates a general workflow for determining the mode of enzyme inhibition.

Caption: Workflow for characterizing enzyme inhibitors.

Anti-inflammatory and Other Activities

Derivatives of butyramide have also been shown to possess anti-inflammatory, anti-arrhythmic, and soothing properties.

Quantitative Data on Other Biological Activities

| Compound/Derivative Class | Activity | Quantitative Measure | Reference |

| Phenylalanine Butyramide (PBA) | Soothing/Anti-reddening | -15.7% erythema index after 30 min | [8] |

| 4-(2-acetoxybenzoylamino) butyramide derivatives | Antiepileptic | Strong activity in vitro | [9] |

| 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide derivatives | Antiarrhythmic | Activity demonstrated in dogs | [10] |

| Acridine derivative (3e) | Anti-inflammatory | 41.17% inhibition of edema |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

-

Animal Model: Wistar rats are used for the experiment.

-

Compound Administration: The test compounds are administered orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

-

Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the biological activities of butyramide derivatives, it underscores the significant gap in knowledge regarding this compound and its analogs. The diverse activities of butyramide derivatives in cancer, inflammation, and neurological disorders suggest that butyramidine derivatives may also possess interesting pharmacological profiles. The amidine functional group, being more basic and capable of forming different types of interactions (e.g., salt bridges) than the amide group, could lead to novel mechanisms of action and target interactions.

Future research should focus on the synthesis and systematic biological evaluation of a library of butyramidine derivatives. Key areas of investigation could include:

-

Anticancer activity: Screening against a panel of cancer cell lines and investigation of their effects on cell cycle and apoptosis.

-

Enzyme inhibition: Targeting enzymes where amidine-containing compounds have previously shown activity, such as proteases and kinases.

-

Antimicrobial activity: Evaluating their efficacy against a range of pathogenic bacteria and fungi.

Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be crucial in optimizing the potency and selectivity of novel butyramidine derivatives for various therapeutic targets. The development of robust synthetic routes to access these compounds will be the first critical step in unlocking their therapeutic potential.

References

- 1. Synthesis of bufalin derivatives with inhibitory activity against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenylalanine Butyramide: A Butyrate Derivative as a Novel Inhibitor of Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylalanine Butyramide Is a New Cosmetic Ingredient with Soothing and Anti-Reddening Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Pyrimidine Synthesis: Butyramidine Hydrochloride as a Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramidine hydrochloride, a salt of the butanimidamide, is a foundational building block in medicinal chemistry, primarily serving as a key precursor in the synthesis of substituted pyrimidine rings. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including several approved drugs. The strategic importance of this compound lies in its ability to readily undergo cyclocondensation reactions with 1,3-dielectrophilic compounds, providing an efficient and modular route to a diverse range of pyrimidine derivatives. This guide provides a comprehensive overview of the synthesis, properties, and application of this compound in medicinal chemistry, with a focus on its role in the preparation of therapeutic agents.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 3020-81-3 |

| Molecular Formula | C₄H₁₁ClN₂ |

| Molecular Weight | 122.60 g/mol |

| Appearance | Off-white solid |

| Melting Point | 107-108 °C |

| Solubility | Soluble in water and methanol |

Synthesis of this compound via the Pinner Reaction

The most common and efficient method for the synthesis of amidine hydrochlorides is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established Pinner reaction methodology for the synthesis of amidine hydrochlorides.

Step 1: Formation of Ethyl Butyrimidate Hydrochloride (Pinner Salt)

-

Apparatus Setup: A 500-mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Preparation: A solution is prepared by dissolving butyronitrile (e.g., 69 g, 1.0 mol) in 52 g (1.13 mol) of absolute ethanol in the flask.

-

Reaction Execution: The flask is cooled in an ice-salt bath to 0 °C. Dry hydrogen chloride gas is then passed into the stirred solution. The flow of HCl should be rapid, and the temperature should be maintained below 10 °C. The reaction is highly exothermic. Continue the addition of HCl until the mixture is saturated and fumes are evolved, which typically takes 1-2 hours.

-

Crystallization: The flask is securely stoppered and allowed to stand in a refrigerator for 24 hours. The ethyl butyrimidate hydrochloride will separate as a white crystalline solid.

Step 2: Conversion to this compound

-

Ammonolysis: The crystalline mass of ethyl butyrimidate hydrochloride is broken up and transferred to a larger flask. A cold, saturated solution of ammonia in absolute ethanol (prepared by passing dry ammonia gas into ethanol at 0 °C) is added in excess.

-

Reaction and Isolation: The mixture is stirred at room temperature for 3-4 hours. During this time, the imidate dissolves, and ammonium chloride precipitates.

-

Work-up: The ammonium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to a smaller volume.

-

Purification: Upon cooling the concentrated filtrate, this compound will crystallize. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

Note: The yields for this reaction sequence are typically in the range of 75-85% based on analogous Pinner reactions.

This compound in the Synthesis of Pyrimidine Derivatives

This compound is a valuable N-C-N synthon for the construction of the pyrimidine ring. It readily undergoes condensation with a three-carbon dielectrophilic component. A classic example is the reaction with a β-keto ester or a malonic ester derivative.

Case Study: Synthesis of a 2,4-Diamino-6-propylpyrimidine Derivative

2,4-Diaminopyrimidines are a class of compounds with significant biological activity, including antimicrobial and anticancer properties. The veterinary drug Diaveridine, for instance, is a 2,4-diaminopyrimidine derivative used as a coccidiostat. The following protocol outlines the synthesis of a 2,4-diamino-6-propylpyrimidine, a core structure related to such therapeutic agents, using this compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-propylpyrimidine

This protocol is based on the established synthesis of 2,4-diaminopyrimidines from amidine hydrochlorides and β-dicarbonyl compounds.

-

Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, sodium metal (e.g., 5.75 g, 0.25 mol) is dissolved in absolute ethanol (e.g., 125 mL).

-

Reaction with Ethyl Cyanoacetate: After all the sodium has reacted, the solution is cooled, and ethyl cyanoacetate (e.g., 28.3 g, 0.25 mol) is added.

-

Addition of Butyramidine: A solution of this compound (e.g., 30.6 g, 0.25 mol) in absolute ethanol is added to the reaction mixture.

-

Cyclocondensation: The mixture is heated under reflux for 4-6 hours. A precipitate will form during the reaction.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the solid is collected by filtration. The solid is then dissolved in hot water and the solution is acidified with acetic acid to a pH of approximately 6-7.

-

Purification: Upon cooling, the 2,4-diamino-6-propyl-pyrimidine derivative will precipitate. The product is collected by filtration, washed with cold water, and can be recrystallized from aqueous ethanol to afford the pure product.

| Precursor | Reagent | Product | Typical Yield (%) |

| Guanidine Hydrochloride | Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | 80-82 |

| This compound (analogous) | Ethyl Cyanoacetate | 2,4-Diamino-6-propyl-pyrimidine derivative | ~70-80 (estimated) |

Visualization of Synthetic and Mechanistic Pathways

Synthetic Workflow: From Butyronitrile to a Pyrimidine Derivative

The following diagram illustrates the overall synthetic workflow from the starting nitrile to the final pyrimidine product.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Butyramidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. Constituting the core structure of nucleobases in DNA and RNA, these compounds are pivotal for numerous biological processes.[1] The pyrimidine motif is present in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The versatile nature of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

One of the most classical and reliable methods for the synthesis of substituted pyrimidines is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This application note provides a detailed protocol for the synthesis of 2-propyl-4,6-dimethylpyrimidine, a representative pyrimidine derivative, using butyramidine hydrochloride and acetylacetone as starting materials. This method is broadly applicable for the synthesis of various 2-alkyl-substituted pyrimidines.

Data Presentation: Representative Yields in Pinner Pyrimidine Synthesis

The following table summarizes representative yields for the Pinner synthesis of various pyrimidine derivatives from the condensation of amidine hydrochlorides and 1,3-dicarbonyl compounds. This data illustrates the general efficacy of the reaction with different substitution patterns.

| Amidine Hydrochloride | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Urea | Acetylacetone | 2-Hydroxy-4,6-dimethylpyrimidine | 90.2 | Patent CN1024549C[4] |

| Acetamidine Hydrochloride | Dimethyl malonate | 4,6-Dihydroxy-2-methylpyrimidine | 86 | Patent CN102432547A |

| Guanidine Hydrochloride | Substituted Chalcone | 2-Amino-4,6-diarylpyrimidine | 51-69 | (2022) |

| This compound | Acetylacetone | 2-Propyl-4,6-dimethylpyrimidine | Expected high yield | General Method |

Note: The yield for the reaction of this compound with acetylacetone is expected to be high based on the efficiency of the Pinner synthesis with similar substrates.

Experimental Protocols

Synthesis of 2-Propyl-4,6-dimethylpyrimidine from this compound and Acetylacetone

This protocol details the synthesis of 2-propyl-4,6-dimethylpyrimidine via a modified Pinner condensation reaction.

Materials:

-

This compound (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Amidine Liberation: To the stirred solution, add this compound (1.0 eq). Stir the resulting suspension at room temperature for 30 minutes to allow for the in-situ formation of the free butyramidine base.

-

Addition of Diketone: Slowly add acetylacetone (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-propyl-4,6-dimethylpyrimidine.

Mandatory Visualizations

Signaling Pathway

Many pyrimidine derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for mediating immune responses and cell growth.[5][6][7] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.